molecular formula C20H14N2O4S B11529301 2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11529301
M. Wt: 378.4 g/mol
InChI Key: SSIFNSHBBLUNON-UHFFFAOYSA-N
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Description

2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a thiazole ring through an acetamide linkage. The chromen-2-one structure is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form hydroxyl derivatives.

    Substitution: The hydrogen atoms in the chromen-2-one and thiazole rings can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the thiazole ring can interact with bacterial DNA gyrase and other microbial targets . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the chromen-2-one and thiazole moieties, which confer a combination of biological activities. This dual functionality makes it a promising candidate for the development of multifunctional therapeutic agents.

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2-oxochromen-7-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H14N2O4S/c23-18(22-20-21-16(12-27-20)13-4-2-1-3-5-13)11-25-15-8-6-14-7-9-19(24)26-17(14)10-15/h1-10,12H,11H2,(H,21,22,23)

InChI Key

SSIFNSHBBLUNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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